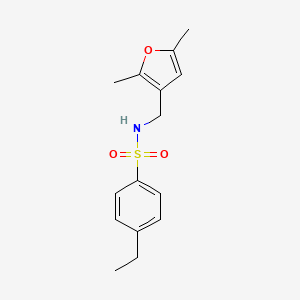
N-((2,5-二甲基呋喃-3-基)甲基)-4-乙基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with dimethyl groups and a benzenesulfonamide moiety, making it a versatile molecule for scientific research and industrial applications.
科学研究应用
N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with a suitable sulfonamide precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,5-dimethylfuran is reacted with 4-ethylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems could be employed to maintain consistent reaction conditions and high throughput.
化学反应分析
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
作用机制
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially disrupting their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
- N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-4-ethylbenzenesulfonamide stands out due to its unique combination of a furan ring and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-4-13-5-7-15(8-6-13)20(17,18)16-10-14-9-11(2)19-12(14)3/h5-9,16H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEYOBLGHWMPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














